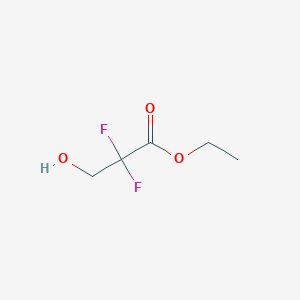
Ethyl 2,2-difluoro-3-hydroxypropanoate
Übersicht
Beschreibung
Ethyl 2,2-difluoro-3-hydroxypropanoate is a chemical compound with the molecular formula C5H8F2O3 . It has a molecular weight of 154.11 and is typically found in liquid form .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-3-hydroxypropanoate consists of 5 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The average mass is 154.112 Da and the monoisotopic mass is 154.044144 Da .Physical And Chemical Properties Analysis
Ethyl 2,2-difluoro-3-hydroxypropanoate is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Gemcitabine Hydrochloride
Ethyl 2,2-difluoro-3-hydroxypropanoate serves as a vital intermediate in the synthesis of gemcitabine hydrochloride, a significant pharmaceutical compound. Mukarram, Chavan, Khan, and Bandgar (2011) developed a practical and efficient protocol for synthesizing this compound, highlighting its importance in organic synthesis and the pharmaceutical industry (Mukarram, Chavan, Khan, & Bandgar, 2011).
Addition Reactions with Cyclic Ethers and Acetals
Bumgardner and Burgess (2000) explored the reactivity of ethyl 2,2-difluoro-3-hydroxypropanoate in forming adducts with tetrahydrofuran and 1,3-dioxolanes. This research provides insights into its chemical behavior under free radical conditions, furthering the understanding of its applications in synthetic chemistry (Bumgardner & Burgess, 2000).
Enantioselective Synthesis
The compound's role in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates was investigated by Kuroki, Asada, and Iseki (2000). They successfully transformed ethyl 4,4,4-trifluoroacetoacetate into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate, demonstrating its utility in producing stereochemically complex molecules (Kuroki, Asada, & Iseki, 2000).
Role in Pharmaceutical Synthesis
Angelastro, Bey, Mehdi, and Peet (1992) utilized ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a derivative of ethyl 2,2-difluoro-3-hydroxypropanoate, in the preparation of potential proteinase inhibitors, indicating its importance in the synthesis of bioactive molecules (Angelastro, Bey, Mehdi, & Peet, 1992).
Application in Liquid Crystals and Conductive Polymers
Middlecoff and Collard (1997) examined the use of ethyl 2,2-difluoro-3-hydroxypropanoate in synthesizing electronically conductive polymers, showcasing its potential in the development of materials with unique electrical properties (Middlecoff & Collard, 1997).
Safety and Hazards
The safety information for Ethyl 2,2-difluoro-3-hydroxypropanoate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing the mist, gas, or vapors, to avoid contact with skin and eyes, to use personal protective equipment, to ensure adequate ventilation, and to remove all sources of ignition .
Eigenschaften
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-10-4(9)5(6,7)3-8/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDADYBESRVMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380-41-6 | |
| Record name | ethyl 2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)
![2-(o-tolyl)-5-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361720.png)


![[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2361723.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/structure/B2361729.png)

![1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine dihydrochloride](/img/structure/B2361731.png)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]pyrazole](/img/structure/B2361732.png)
![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)
![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2361737.png)